molecular formula C40H42N12Na2O16S4 B12726285 Einecs 262-780-0 CAS No. 61417-71-8

Einecs 262-780-0

Cat. No.: B12726285
CAS No.: 61417-71-8
M. Wt: 1121.1 g/mol
InChI Key: AGJKTVFUWUMIOL-SEPHDYHBSA-L
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Description

Einecs 262-780-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Chemical Reactions Analysis

Einecs 262-780-0 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 262-780-0 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Einecs 262-780-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use. The exact molecular targets and pathways involved may vary based on the specific application .

Comparison with Similar Compounds

Einecs 262-780-0 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include:

Each of these compounds has unique properties and applications, highlighting the distinctiveness of this compound.

Properties

CAS No.

61417-71-8

Molecular Formula

C40H42N12Na2O16S4

Molecular Weight

1121.1 g/mol

IUPAC Name

disodium;4-[[4-[bis(2-hydroxyethyl)amino]-6-[4-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-3-sulfoanilino]-1,3,5-triazin-2-yl]amino]benzenesulfonate

InChI

InChI=1S/C40H44N12O16S4.2Na/c53-19-15-51(16-20-54)39-47-35(41-27-7-11-31(12-8-27)69(57,58)59)45-37(49-39)43-29-5-3-25(33(23-29)71(63,64)65)1-2-26-4-6-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(17-21-55)18-22-56)42-28-9-13-32(14-10-28)70(60,61)62;;/h1-14,23-24,53-56H,15-22H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;/q;2*+1/p-2/b2-1+;;

InChI Key

AGJKTVFUWUMIOL-SEPHDYHBSA-L

Isomeric SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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